Cas no 2248383-10-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate structure
2248383-10-8 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
CAS No:2248383-10-8
MF:C14H7F3N2O4
Molecular Weight:324.211593866348
CID:5778359
PubChem ID:165724286

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248383-10-8
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
    • EN300-6516119
    • インチ: 1S/C14H7F3N2O4/c15-14(16,17)10-5-7(6-18-10)13(22)23-19-11(20)8-3-1-2-4-9(8)12(19)21/h1-6,18H
    • InChIKey: HMAQEZHWKSGVIB-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CN1)(F)F

計算された属性

  • 精确分子量: 324.03579120g/mol
  • 同位素质量: 324.03579120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 513
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6516119-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
1.0g
$1229.0 2025-03-14
Enamine
EN300-6516119-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6516119-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
2.5g
$2408.0 2025-03-14
Enamine
EN300-6516119-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6516119-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
0.1g
$1081.0 2025-03-14
Enamine
EN300-6516119-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6516119-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
0.05g
$1032.0 2025-03-14
Enamine
EN300-6516119-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
2248383-10-8 95.0%
0.25g
$1131.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 2248383-10-8)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate, identified by its CAS number 2248383-10-8, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a conjugated system of heterocyclic rings, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both dioxo and trifluoromethyl substituents introduces unique electronic and steric properties, making it a promising candidate for further exploration.

In recent years, the development of novel heterocyclic compounds has been a focal point in synthetic organic chemistry. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate structure exemplifies the sophisticated interplay between functional groups that can modulate biological activity. The dioxo moiety, characterized by its oxygen double bonds, contributes to electrophilicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Such features are often exploited in the design of bioactive molecules to improve pharmacokinetic profiles.

Current research in this domain highlights the compound's relevance in addressing complex biological targets. For instance, studies have demonstrated its interaction with enzymes and receptors involved in inflammatory pathways. The pyrrole ring, a common scaffold in many bioactive molecules, plays a crucial role in binding to target proteins due to its ability to form hydrogen bonds and π-stacking interactions. The integration of the isoindol moiety further expands the compound's structural diversity, offering potential for selective binding affinities.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Advanced techniques such as transition-metal catalysis and cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's accessibility but also underscore the progress in catalytic chemistry that enables complex molecule construction.

From a medicinal chemistry perspective, the compound's structural features align well with current trends toward molecular entities with enhanced physicochemical properties. The combination of polar and non-polar regions facilitated by the dioxo, pyrrole, and trifluoromethyl groups contributes to favorable solubility and membrane permeability profiles. Such attributes are critical for drug candidates intended for oral administration or topical application.

Recent computational studies have further elucidated the potential of this compound by predicting its binding modes to various biological targets. Molecular docking simulations have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, preliminary pharmacokinetic modeling suggests that modifications to the dioxo and pyrrole regions could optimize bioavailability and target engagement.

The pharmaceutical industry has shown keen interest in heterocyclic compounds due to their diverse biological activities. The structural motifs present in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate are reminiscent of several approved drugs that exhibit therapeutic efficacy across multiple disease indications. This parallelism underscores the compound's potential as a lead structure for drug development programs targeting neurological disorders, cardiovascular diseases, and cancer.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 2248383-10-8) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups positions it as a valuable scaffold for further medicinal chemistry investigations. As research progresses, this compound is likely to contribute significantly to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

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